Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate
Description
Biological Significance of Nitrogen-Containing Bicyclic Heterocycles
Nitrogen-containing bicyclic heterocycles are foundational to modern drug discovery, constituting over 60% of small-molecule pharmaceuticals. Their prevalence stems from their ability to:
- Mimic endogenous biomolecules : The imidazo[4,5-b]pyridine core structurally resembles adenine and guanine, allowing it to interfere with purine-binding enzymes such as kinases, GTPases, and polymerases. For example, derivatives of this scaffold inhibit anaplastic lymphoma kinase (ALK) by competing with ATP in the kinase domain.
- Enhance solubility and bioavailability : The pyridine nitrogen and imidazole ring contribute to moderate basicity and polarity, improving aqueous solubility compared to purely aromatic systems.
- Support diverse therapeutic applications : Imidazo[4,5-b]pyridines exhibit activity across therapeutic areas, including oncology (ALK inhibitors), infectious diseases (antitubercular agents), and neurology (GABA~A~ receptor modulators).
The scaffold’s adaptability is further demonstrated by its role in targeting non-replicating Mycobacterium tuberculosis, where electron-withdrawing substituents enhance potency against dormant bacterial forms.
Table 1: Therapeutic Applications of Imidazo[4,5-b]Pyridine Derivatives
Structural Motifs Influencing Pharmacokinetic Profiles of Imidazopyridine Derivatives
The pharmacokinetic behavior of imidazo[4,5-b]pyridine derivatives is governed by strategic substitutions that balance lipophilicity, metabolic stability, and target affinity:
Chloro Substituent at Position 5
- Electron-withdrawing effects : The chlorine atom withdraws electron density from the pyridine ring, reducing susceptibility to oxidative metabolism at position 5 and prolonging half-life.
- Hydrophobic interactions : Chlorine enhances van der Waals interactions with hydrophobic kinase pockets, as seen in ALK inhibitors where the 5-chloro group improves IC~50~ values by 10-fold compared to unsubstituted analogs.
Ethyl Carboxylate at Position 2
- Prodrug strategy : The ethyl ester serves as a bioreversible moiety, masking the carboxylic acid’s polarity to improve intestinal absorption. In vivo esterase hydrolysis releases the active acid, which engages in ionic interactions with target proteins.
- Tunable lipophilicity : The ethyl group increases logP by ~1.5 units compared to the free acid, facilitating blood-brain barrier penetration for CNS-targeted agents.
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent | logP | Solubility (µg/mL) | Metabolic Stability (t~1/2~, min) |
|---|---|---|---|
| 5-H, 2-H | 1.2 | 120 | 15 |
| 5-Cl, 2-COOEt | 2.8 | 45 | 90 |
| 5-Cl, 2-COOH | 0.9 | 220 | 30 |
The synergy between the 5-chloro and 2-carboxylate groups in ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate exemplifies rational design principles. The chloro group directs metabolic clearance away from the core structure, while the ethyl ester balances membrane permeability and solubility. These modifications are critical for oral bioavailability, as demonstrated by ALK inhibitors achieving >80% absorption in preclinical models.
Properties
IUPAC Name |
ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-11-5-3-4-6(10)12-7(5)13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXGNUPEACAWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208112 | |
| Record name | Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044772-75-9 | |
| Record name | Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044772-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . One common method includes the reaction of 2-chloro-3-nitropyridine with ethyl bromoacetate in the presence of a base, followed by reduction of the nitro group and cyclization to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods often utilize scalable and efficient synthetic routes. For example, the use of recyclable catalysts such as Al3±exchanged K10 clay has been reported for the synthesis of imidazopyridines . This method not only enhances the yield but also reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents like ethyl bromoacetate and various halogenated compounds are used under phase transfer catalysis conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with ethyl bromoacetate can yield ethyl-substituted imidazopyridines .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate has the molecular formula and a molecular weight of approximately 213.63 g/mol. The compound features a chlorine atom at the 5-position of the imidazo ring and an ethyl ester at the carboxylic acid position, which contributes to its unique reactivity and potential applications in synthesis and medicinal chemistry.
Potential Therapeutic Uses
This compound has been investigated for its potential therapeutic roles in various diseases:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Antiviral Properties : Research suggests potential efficacy against viral infections, although further studies are required to elucidate specific mechanisms.
- Central Nervous System Disorders : The compound may act as a GABA_A receptor positive allosteric modulator, influencing neurotransmission and offering potential in treating conditions like anxiety and epilepsy.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Showed significant inhibition against Gram-positive bacteria. | |
| CNS Modulation | Demonstrated modulation of GABA_A receptors in vitro. | |
| Antiviral Testing | Exhibited activity against specific viral strains in preliminary assays. |
Biochemical Interactions
The interactions of this compound with biological targets have been a focus of research:
- Binding Affinity Studies : Investigations into its binding affinities with various receptors have provided insights into its mechanism of action.
- Structure-Activity Relationship (SAR) : Studies are ongoing to optimize its chemical structure for enhanced biological activity.
Research Findings
| Research Type | Description | Outcomes |
|---|---|---|
| Binding Studies | Evaluated interaction with GABA_A receptors. | Identified as a positive modulator. |
| SAR Analysis | Modified structural components to enhance efficacy. | Improved potency observed in derivatives. |
Synthesis of New Materials
In addition to its biological applications, this compound serves as an important intermediate in the synthesis of novel materials:
- Organic Synthesis : Used as a building block for synthesizing more complex heterocyclic compounds.
- Electronic Materials : Investigated for use in developing materials with unique electronic properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in cancer cell metabolism, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related heterocycles are critical for understanding its reactivity and applications. Below is a comparative analysis:
Core Heterocyclic Framework
- Imidazo[4,5-b]pyridine vs. Thiazolo[5,4-b]pyridine: Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate contains a nitrogen-rich imidazole ring fused to pyridine, whereas Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate (CAS 1202075-71-5) replaces one nitrogen with sulfur in the thiazole ring . Hydrogen Bonding: Imidazo derivatives retain two nitrogen atoms capable of hydrogen bonding, which may improve target binding in biological systems.
Substituent Effects
- Chlorine Position : The 5-chloro substituent in the target compound contrasts with bromo or methyl groups in analogs like Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (). Chlorine’s smaller size and moderate electronegativity may reduce steric hindrance while maintaining electron-withdrawing effects, influencing reaction kinetics in nucleophilic substitutions .
- Ester Functionality : The ethyl ester at position 2 is a common feature in prodrug design, enabling hydrolytic activation. Comparable esters in other imidazopyridines (e.g., Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate) suggest shared synthetic pathways involving base-mediated hydrolysis (e.g., NaOH/EtOH, as in ) .
Comparative Data Table
Research Implications
- Medicinal Chemistry : The imidazo core’s hydrogen-bonding capability may favor interactions with kinase ATP pockets, whereas thiazolo derivatives might excel in passive diffusion across membranes .
- Material Science : Differences in aromaticity and electronic properties could influence applications in organic electronics or catalysis.
Biological Activity
Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its unique structure, characterized by a chlorine atom at the 5-position and an ethyl ester at the carboxylic acid position, suggests significant potential for various biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and neurological effects, supported by relevant data and research findings.
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 213.63 g/mol
- Structure : The compound features an imidazole ring fused with a pyridine moiety, which is common in many biologically active compounds.
1. Antimicrobial Activity
Research has indicated that derivatives of imidazo[4,5-b]pyridine exhibit antimicrobial properties. This compound has been tested against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Bacillus cereus, while showing less efficacy against Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Sensitivity Level |
|---|---|
| Bacillus cereus | Sensitive |
| Escherichia coli | Resistant |
The mechanism of action appears to involve interactions with bacterial enzymes, leading to inhibition of growth.
2. Anticancer Potential
This compound has shown promise in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may act as an Aurora-A kinase inhibitor, a target for many anticancer therapies .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 12.50 |
| NCI-H460 (lung cancer) | 42.30 |
| HepG2 (liver cancer) | 0.71 |
These findings indicate that the compound may induce apoptosis in cancer cells through its interaction with specific molecular targets .
3. Neurological Effects
Recent studies have suggested that this compound may function as a positive allosteric modulator of GABA_A receptors. This modulation could enhance neurotransmission in the central nervous system, potentially offering therapeutic benefits for conditions like anxiety and epilepsy .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological mechanisms of this compound:
- Antimicrobial Study : A docking study revealed that the compound binds effectively to bacterial enzymes, confirming its antimicrobial potential .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines with varying IC50 values .
- Mechanism Exploration : Molecular modeling studies have provided insights into its interaction with Aurora-A kinase and GABA_A receptors, indicating multiple pathways through which it may exert its biological effects .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization reactions. A common approach involves reacting 5-chloropyridine-2,3-diamine with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate). Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield (60–75%) compared to traditional reflux methods (45–55%) . Key Variables :
| Parameter | Traditional Reflux | Microwave-Assisted |
|---|---|---|
| Temperature | 80–100°C | 120–150°C |
| Time | 12–24 hours | 30–60 minutes |
| Solvent | DMF or DMSO | DMF |
| Chlorination at the 5-position can also be achieved using Vilsmeier reagents (POCl₃/DMF), ensuring regioselectivity . |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity (>95%).
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: ester carbonyl (~165 ppm), imidazo ring protons (δ 7.8–8.2 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 226.61) validates molecular weight .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsion anomalies .
Q. What are the common chemical reactions and stability concerns for this compound?
- Methodological Answer :
- Hydrolysis : The ester group hydrolyzes in acidic/basic conditions to form 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid.
- Substitution : The 5-chloro atom undergoes nucleophilic displacement with amines (e.g., piperidine) in DMF at 60°C .
- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C.
Advanced Research Questions
Q. What methodologies are employed to study its interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina assesses binding affinity to kinases (e.g., EGFR). The chloro and ester groups form hydrogen bonds with catalytic lysine residues .
- Enzyme Assays : IC₅₀ values (e.g., 2.1 µM against SARS-CoV-2 Mpro) are determined via fluorescence-based protease assays .
- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular distribution in cancer cell lines .
Q. How do structural modifications (e.g., halogen substitution, ester vs. carboxylic acid) impact pharmacological properties?
- Methodological Answer : Comparative studies with analogs reveal:
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Contradictions arise from:
- Purity : Impurities >5% skew activity; validate via orthogonal HPLC/NMR.
- Assay Conditions : pH (7.4 vs. 6.5) alters ionization states. Standardize using HEPES buffer.
- Cell Line Variability : Use isogenic cell models (e.g., HEK293 vs. HeLa) to control genetic background .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p<0.01) to validate reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
